molecular formula C21H16N2O5S B11159493 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11159493
M. Wt: 408.4 g/mol
InChI Key: SCFLNGCPXJELQP-UHFFFAOYSA-N
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Description

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-hydroxyphenyl thiazole to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[4-(8-hydroxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide .

Scientific Research Applications

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in inflammatory and microbial processes. The chromene moiety is known to interact with DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O5S/c1-26-17-4-2-3-14-11-16(20(25)28-19(14)17)13-5-7-15(8-6-13)27-12-18(24)23-21-22-9-10-29-21/h2-11H,12H2,1H3,(H,22,23,24)

InChI Key

SCFLNGCPXJELQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=NC=CS4

Origin of Product

United States

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